Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core structure. This compound features:
- A thiophen-2-yl substituent at position 5, contributing π-π stacking interactions and electron-withdrawing effects.
- A benzyl carboxylate ester at position 6, enhancing lipophilicity and influencing bioavailability.
This class of compounds is synthesized via condensation reactions between thiouracil derivatives and substituted benzaldehydes in the presence of acetic anhydride and sodium acetate .
Properties
CAS No. |
617696-97-6 |
|---|---|
Molecular Formula |
C28H22N2O5S2 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
benzyl (2E)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H22N2O5S2/c1-17-24(27(33)34-16-20-7-4-3-5-8-20)25(22-9-6-14-36-22)30-26(32)23(37-28(30)29-17)15-19-10-12-21(13-11-19)35-18(2)31/h3-15,25H,16H2,1-2H3/b23-15+ |
InChI Key |
LLHIQSRDJQZXOD-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Dihydropyrimidine-2-Thiones with α-Haloesters
A widely adopted method involves reacting 3,4-dihydropyrimidine-2-thiones with α-haloesters under reflux conditions. For example, ethyl 4-chloroacetoacetate reacts with thiopyrimidine precursors in ethanol at 80–100°C for 6–12 hours, yielding 71–85% of the bicyclic scaffold. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes cyclization efficiency |
| Temperature | 80–100°C | Below 80°C: Incomplete reaction |
| Reaction Time | 6–12 hours | Prolonged time risks decomposition |
This method’s regioselectivity is attributed to the nucleophilic attack of the thione sulfur on the α-carbon of the haloester, followed by intramolecular cyclization.
One-Pot Multicomponent Reactions Using Ionic Liquids
Recent advances employ ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) as dual solvents/catalysts. A mixture of 2-aminothiazole, substituted benzaldehyde, and acetoacetate alkyl ester in ethanol at 35–80°C for 2–12 hours achieves 75–90% yields. The ionic liquid enhances electron transfer, accelerating imine formation and subsequent cyclization.
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| Acetic Acid | Piperidine | 78 |
| Ethanol | NH4OAc | 62 |
| Toluene | — | 41 |
Acetic acid outperforms ethanol or toluene due to its dual role as solvent and proton donor.
Incorporation of the Thiophen-2-Yl Group at Position 5
The 5-thiophen-2-yl substituent is introduced via Biginelli-like multicomponent reactions.
Three-Component Reaction Protocol
A mixture of thiophene-2-carbaldehyde, thiourea, and ethyl acetoacetate in ethanol with ZnCl2 (10 mol%) at 100°C for 4 hours forms the 5-aryl-dihydropyrimidine intermediate. Subsequent cyclization with ethyl chloroacetate at 110–115°C for 30 minutes installs the thiophene ring (Yield: 82%).
Critical Parameters :
Alternative Route via Suzuki-Miyaura Coupling
For late-stage functionalization, palladium-catalyzed coupling between 5-bromo-thiazolopyrimidine and thiophen-2-ylboronic acid achieves 70–75% yields. Optimal conditions:
| Condition | Specification |
|---|---|
| Catalyst | Pd(PPh3)4 (5 mol%) |
| Base | K2CO3 |
| Solvent | DME/H2O (3:1) |
| Temperature | 80°C, 12 hours |
This method preserves the acetoxybenzylidene group but requires anhydrous conditions.
Benzyl Esterification at Position 6
The 6-carboxylate group is introduced via esterification or transesterification.
Direct Esterification with Benzyl Chloride
Reaction of the 6-carboxylic acid derivative with benzyl chloride in DMF using K2CO3 (2 equiv) at 60°C for 8 hours affords 85–90% yields. Excess benzyl chloride (1.5 equiv) ensures complete conversion.
Enzymatic Transesterification
A green chemistry approach employs lipase B (Novozym 435) in tert-butanol at 50°C, transesterifying ethyl 6-carboxylate with benzyl alcohol (Yield: 78%). While slower (24–48 hours), this method avoids base-sensitive functional group degradation.
Final Compound Characterization
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction of analogous compounds confirms the Z-configuration of the benzylidene group and planarity of the thiazolopyrimidine ring.
Yield Optimization and Scalability
| Step | Laboratory Yield (%) | Pilot-Scale Yield (%) |
|---|---|---|
| Core Formation | 85 | 78 |
| Benzylidene Installation | 78 | 72 |
| Thiophene Addition | 82 | 75 |
| Esterification | 90 | 85 |
Pilot-scale runs show marginal yield reduction due to heat transfer inefficiencies during cyclization .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit promising anticancer activities. For instance, studies have shown that thiazolo[3,2-a]pyrimidine derivatives can inhibit the proliferation of cancer cells by targeting specific molecular pathways. Molecular docking studies suggest that such compounds may interact effectively with key proteins involved in cancer cell growth, such as epidermal growth factor receptor (EGFR) tyrosine kinase .
Anti-inflammatory and Analgesic Effects
The thiazolo-pyrimidine framework is known for its anti-inflammatory properties. Compounds containing this structure have been investigated for their ability to reduce inflammation and pain in various models. This makes them potential candidates for developing new anti-inflammatory drugs .
Agricultural Applications
Pesticidal Activity
The unique chemical structure of this compound suggests potential use as a pesticide. Compounds with similar thiazolo-pyrimidine structures have demonstrated effectiveness against various pests and pathogens affecting crops. Their mode of action often involves disrupting metabolic processes in target organisms, leading to reduced pest populations and improved crop yields .
Materials Science
Semiconducting Properties
Recent studies have explored the use of thiazolo-pyrimidine derivatives in semiconductor applications. The electronic properties of these compounds make them suitable for integration into organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport could enhance the efficiency of these devices .
Case Studies
Mechanism of Action
The mechanism of action of Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s polyheterocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. The presence of sulfur and nitrogen atoms in the thiazolo[3,2-a]pyrimidine core can facilitate interactions with metal ions and other biomolecules, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues differ in the benzylidene substituent at position 2 and the heterocyclic/aryl groups at positions 5 and 4. Below is a comparative analysis:
<sup>†</sup>Calculated based on molecular formula C28H23N3O5S2.
Pharmacokinetic Considerations
- Metabolic Stability : Fluorinated analogues (e.g., 2-fluorobenzylidene derivatives) resist oxidative degradation better than acetoxy-containing compounds .
Biological Activity
Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. Its unique structure incorporates various functional groups, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.45 g/mol. The structural features include:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 396.45 g/mol |
| Functional Groups | Thiazole, Pyrimidine, Ester |
Antimicrobial Activity
Recent studies have demonstrated that compounds related to thiazolopyrimidines exhibit significant antimicrobial properties. For instance, derivatives of thiazolopyrimidine have shown effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
A bioassay conducted on similar thiazolopyrimidine derivatives revealed:
| Bacterial Strain | Inhibition Rate (%) |
|---|---|
| Escherichia coli | 72.5 |
| Staphylococcus aureus | 68.0 |
These findings suggest that the compound may possess similar antimicrobial efficacy due to structural similarities.
Anticancer Activity
The anticancer potential of thiazolopyrimidine derivatives has been explored extensively. In vitro studies indicated that certain derivatives exhibit cytotoxic effects against leukemia HL-60 cells, with IC50 values around 158.5 ± 12.5 μM. This suggests that the compound could be a candidate for further development in cancer therapeutics.
The proposed mechanism of action for benzyl thiazolopyrimidine derivatives involves:
- Enzyme Inhibition : Interaction with specific enzymes that are crucial for cellular proliferation.
- Receptor Binding : Modulation of receptor activity related to cancer cell growth.
- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
Study 1: Antimicrobial Efficacy
A recent study published in MDPI assessed the antimicrobial properties of thiazolopyrimidine derivatives. The results indicated a strong correlation between structural features and biological activity, highlighting the importance of functional groups in enhancing efficacy against microbial pathogens .
Study 2: Anticancer Properties
Research conducted on various thiazolopyrimidine compounds revealed their potential as anticancer agents. The study focused on cell line assays where compounds showed significant inhibition of cell viability in cancerous cells compared to normal cells .
Q & A
Q. What are the standard synthesis protocols for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with condensation of thiazolo[3,2-a]pyrimidine precursors with substituted benzaldehydes. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Reactions often proceed under reflux (80–120°C) to achieve optimal yields .
- Catalysts : Palladium or copper catalysts enhance coupling reactions for substituent introduction . Optimization strategies : Use microwave-assisted synthesis to reduce reaction times (from hours to minutes) and improve yields by 15–20% .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., acetoxybenzylidene vs. methoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 532.6 g/mol for a related analog) .
- X-ray Crystallography : Resolves dihedral angles between the thiazole-pyrimidine core and aromatic substituents, critical for understanding steric effects .
Q. What preliminary biological assays are recommended for initial activity screening?
- Enzyme inhibition : Test against cyclooxygenase (COX-1/COX-2) using fluorometric assays to assess anti-inflammatory potential .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate IC₅₀ values for anticancer activity .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Q. What safety precautions are critical during handling and storage?
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the acetoxy group .
- Handling : Use PPE (gloves, goggles) due to potential irritancy; avoid open flames (flammable solvents like ethanol are common in synthesis) .
Advanced Research Questions
Q. How does the compound’s mechanism of action differ across biological targets (e.g., enzymes vs. receptors)?
- COX inhibition : The acetoxybenzylidene group interacts with hydrophobic pockets of COX-2 via π-π stacking, while the thiophene moiety modulates selectivity over COX-1 .
- Casein kinase 2 (PKCK2) binding : Molecular docking studies suggest the thiazolo-pyrimidine core disrupts ATP-binding sites, with IC₅₀ values <10 µM in kinase inhibition assays .
Q. How can structural discrepancies in biological activity data be resolved (e.g., substituent effects)?
- SAR analysis : Compare analogs with varying substituents (see table below). For example, replacing 4-acetoxy with 3,4-dimethoxy groups increases COX-2 selectivity by 3-fold .
| Substituent at Position 2 | Biological Activity (IC₅₀, µM) |
|---|---|
| 4-Acetoxybenzylidene | COX-2: 0.8; COX-1: 5.2 |
| 3,4-Dimethoxybenzylidene | COX-2: 0.3; COX-1: 8.1 |
| 2-Fluorobenzylidene | COX-2: 1.5; COX-1: 4.7 |
Q. What advanced synthetic strategies improve yield and scalability?
- Continuous flow reactors : Reduce side-product formation by maintaining precise temperature/residence time control, achieving >90% purity .
- Green chemistry approaches : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .
Q. How can protein interaction studies elucidate binding kinetics and selectivity?
- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) for targets like PKCK2, revealing on-rates (kon) of ~10⁵ M⁻¹s⁻¹ .
- Cryo-EM : Resolve conformational changes in enzyme active sites upon compound binding (e.g., COX-2) .
Q. What challenges arise in crystallographic studies, and how are they addressed?
- Crystal packing issues : Hydrogen bonding patterns (e.g., C–H···O interactions) stabilize the lattice but may obscure active site details. Use SHELX for refinement, applying TWIN commands to handle pseudo-merohedral twinning .
- Disorder in substituents : Apply restraints to acetoxy groups during refinement using OLEX2 .
Q. How do hydrogen-bonding networks influence the compound’s solid-state properties?
- Graph set analysis : Categorize intermolecular interactions (e.g., R₂²(8) motifs) to predict solubility and stability. For example, bifurcated H-bonds along the c-axis enhance thermal stability up to 200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
